methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate is a chemical compound with potential applications in scientific research. It belongs to the quinazoline family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Anticancer Properties
- A study by Awad et al. (2018) discussed the synthesis of α-aminophosphonates based quinazolinone moiety and their evaluation as potential anticancer agents. These compounds showed excellent to moderate anti-proliferative activity against various cell lines, indicating their potential in cancer treatment (Awad, M., Abdel-Aal, M. F., Atlam, F., & Hekal, H. A., 2018).
Molecular Structure Studies
- Gromachevskaya et al. (2007) explored the molecular structure of similar quinazoline derivatives, providing insights into the chemical properties and potential applications of these compounds (Gromachevskaya, E. V., Kaigorodova, E., Zavodnik, V., & Krapivin, G., 2007).
Synthesis of Derivatives
- Al-ALAAF, H. A. & Al-iraqi, M. (2021) investigated the synthesis of new hydrazones from quinazolinone moiety, demonstrating the versatility of this compound in creating various derivatives for potential pharmacological use (Al-ALAAF, H. A., & Al-iraqi, M., 2021).
Optical and Fluorescence Properties
- A study by Danel et al. (2010) on methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, including quinazoline derivatives, provided insights into their optical absorption and fluorescence spectra, suggesting their use in luminescent or electroluminescent applications (Danel, K., Gąsiorski, P., Matusiewicz, M., Całus, S., Uchacz, T., & Kityk, A., 2010).
Antimicrobial Activity
- Chaitanya et al. (2017) synthesized substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives and evaluated their antimicrobial activity. This study highlights the potential use of these derivatives in combating bacterial and fungal infections (Chaitanya, P., Guguloth, R., Damodhar, S., & An, R., 2017).
properties
IUPAC Name |
methyl 2-(6-chloro-2,4-diphenyl-4H-quinazolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-28-21(27)15-26-22(16-8-4-2-5-9-16)19-14-18(24)12-13-20(19)25-23(26)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHHSWIOPFUDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.